molecular formula C16H25N5O3 B2485048 Tert-butyl 4-{4-[(prop-2-enamido)methyl]-1h-1,2,3-triazol-1-yl}piperidine-1-carboxylate CAS No. 2128688-92-4

Tert-butyl 4-{4-[(prop-2-enamido)methyl]-1h-1,2,3-triazol-1-yl}piperidine-1-carboxylate

Cat. No.: B2485048
CAS No.: 2128688-92-4
M. Wt: 335.408
InChI Key: XKJHHYCYFVKDKC-UHFFFAOYSA-N
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Description

Tert-butyl 4-{4-[(prop-2-enamido)methyl]-1h-1,2,3-triazol-1-yl}piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a triazole ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{4-[(prop-2-enamido)methyl]-1h-1,2,3-triazol-1-yl}piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the triazole ring through a cycloaddition reaction. The final step involves the addition of the tert-butyl ester group. The reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{4-[(prop-2-enamido)methyl]-1h-1,2,3-triazol-1-yl}piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Tert-butyl 4-{4-[(prop-2-enamido)methyl]-1h-1,2,3-triazol-1-yl}piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-{4-[(prop-2-enamido)methyl]-1h-1,2,3-triazol-1-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds with enzymes or receptors, while the piperidine ring provides structural stability. This compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-{4-[(prop-2-enamido)methyl]-1h-1,2,3-triazol-1-yl}piperidine-1-carboxylate is unique due to its combination of a piperidine ring, a triazole ring, and a tert-butyl ester group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

tert-butyl 4-[4-[(prop-2-enoylamino)methyl]triazol-1-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O3/c1-5-14(22)17-10-12-11-21(19-18-12)13-6-8-20(9-7-13)15(23)24-16(2,3)4/h5,11,13H,1,6-10H2,2-4H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJHHYCYFVKDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=N2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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